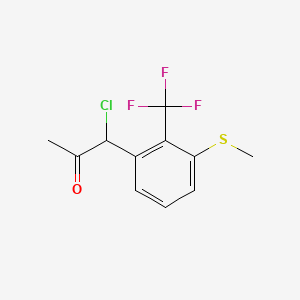

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a chlorinated arylketone featuring a trifluoromethyl (CF₃) and methylthio (SCH₃) substituent on the aromatic ring. The CF₃ group is strongly electron-withdrawing, while the SCH₃ group exhibits moderate electron-donating properties due to sulfur’s polarizability.

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-chloro-1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-4-3-5-8(17-2)9(7)11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

AGVBMUMKJUILSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC)C(F)(F)F)Cl |

Origin of Product |

United States |

Biological Activity

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, a compound with notable chemical properties, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can be represented as follows:

- Molecular Formula : C12H12ClF3OS

- Molecular Weight : 303.74 g/mol

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Cytotoxicity : Studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values range from 3.6 µM to 11.0 µM, indicating potent cytotoxic effects against these cell lines .

- Cell Cycle Arrest : The compound has been shown to cause G0/G1 and G2/M phase arrest in the cell cycle. This effect is p53-independent, suggesting alternative pathways are involved in mediating its effects .

Cytotoxic Activity

A detailed analysis of the cytotoxic effects of 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one was conducted using the MTT assay. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.6 | Apoptosis induction |

| MCF-7 | 5.0 | Cell cycle arrest |

| HeLa | 11.0 | Apoptosis and cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of trifluoromethyl and methylthio groups significantly enhances the compound's cytotoxic activity. Modifications to the phenyl ring also influence its efficacy against different cancer cell lines .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : In a study involving HCT-116 cells, treatment with the compound resulted in a marked increase in apoptosis markers, including cleaved caspase-3 and PARP, indicating effective induction of programmed cell death .

- Combination Therapy : A combination of this compound with existing chemotherapeutic agents showed synergistic effects, enhancing overall cytotoxicity and reducing required dosages of standard treatments like cisplatin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electron-Withdrawing Groups (CF₃, Cl): The trifluoromethyl group in the target compound enhances electrophilicity at the ketone carbonyl, making it more reactive toward nucleophilic attack compared to methoxy (OCH₃) or methyl (CH₃) analogs .

- Methylthio (SCH₃) vs.

- Hydrazinylidene Derivatives: Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit tautomerism, enabling applications in coordination chemistry or as intermediates in heterocycle synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data*

*Data inferred from synthesis yields, analytical methods (NMR, IR), and structural analogs.

Key Observations:

- Lipophilicity: The CF₃ and SCH₃ groups in the target compound likely increase lipophilicity compared to hydroxyl or amino-substituted analogs, impacting bioavailability in pharmaceutical contexts .

- Crystallinity: Hydrazinylidene derivatives (e.g., ) exhibit well-defined crystal structures due to hydrogen bonding, whereas steric bulk from CF₃ or cyclopropyl groups may reduce crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.